molecular formula C17H22N4O B14159849 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 848222-95-7

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14159849
CAS No.: 848222-95-7
M. Wt: 298.4 g/mol
InChI Key: BZDHPBFXZSBXFJ-UHFFFAOYSA-N
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Description

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:

Properties

CAS No.

848222-95-7

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C17H22N4O/c1-4-22-12-5-6-14-13(9-12)15-16(21-14)17(20-10-19-15)18-8-7-11(2)3/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,18,19,20)

InChI Key

BZDHPBFXZSBXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3NCCC(C)C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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